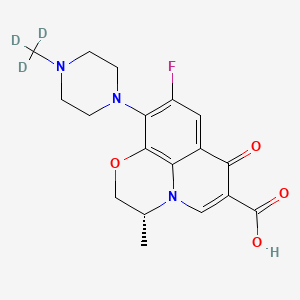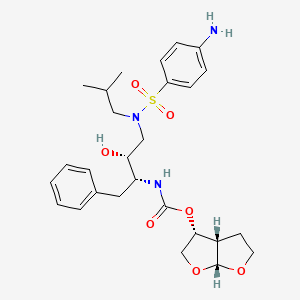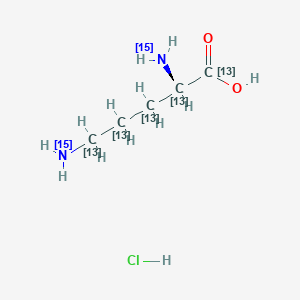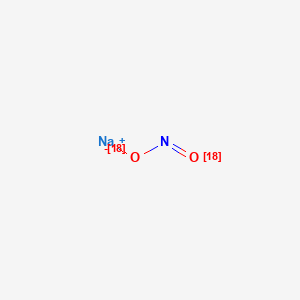![molecular formula C8H5NO B584839 2,6-Methanopyrano[3,2-b]pyrrole(9CI) CAS No. 143622-29-1](/img/new.no-structure.jpg)
2,6-Methanopyrano[3,2-b]pyrrole(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is a heterocyclic compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol . This compound features a fused ring system consisting of a pyrrole ring and a methanopyrano ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable methanopyrano precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Methanopyrano[3,2-b]pyrrole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or methanopyrano rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
2,6-Methanopyrano[3,2-b]pyrrole(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at positions 2 and 5.
3,4-Dihydro-2H-pyran: A methanopyrano compound with a different ring structure.
Indole: A heterocyclic compound with a fused benzene and pyrrole ring system.
Uniqueness
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
143622-29-1 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
4-oxa-9-azatricyclo[4.3.1.03,8]deca-1(9),2,5,7-tetraene |
InChI |
InChI=1S/C8H5NO/c1-5-2-7-8(10-4-5)3-6(1)9-7/h2-4H,1H2 |
InChI Key |
HPHIDANYNGKHKX-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=CC1=NC3=C2 |
Canonical SMILES |
C1C2=COC3=CC1=NC3=C2 |
Synonyms |
2,6-Methanopyrano[3,2-b]pyrrole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)








